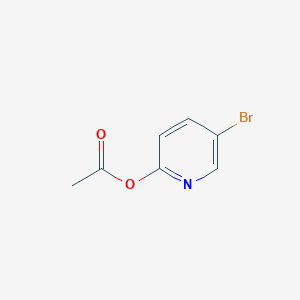

5-Bromo-2-pyridinyl Acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO2 |

|---|---|

Molecular Weight |

216.03 g/mol |

IUPAC Name |

(5-bromopyridin-2-yl) acetate |

InChI |

InChI=1S/C7H6BrNO2/c1-5(10)11-7-3-2-6(8)4-9-7/h2-4H,1H3 |

InChI Key |

UKUBLBBFDGKHJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=NC=C(C=C1)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo 2 Pyridinyl Acetate

Regioselective Functionalization of Pyridine (B92270) Rings with Bromine at the C-5 Position

The pyridine ring is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. Direct electrophilic substitution, when it occurs, typically favors the C-3 position. Therefore, achieving selective bromination at the C-5 position often requires specialized strategies.

Direct electrophilic bromination of an unsubstituted pyridine ring is challenging and often requires harsh conditions, leading to low yields and mixtures of isomers. chemrxiv.org The nitrogen atom deactivates the ring towards electrophiles and directs incoming substituents to the C-3 position. However, the presence of activating or directing groups on the pyridine ring can significantly alter this reactivity pattern.

For instance, starting with a precursor like 2-aminopyridine (B139424), the amino group, being an activating group, facilitates electrophilic substitution. Bromination of 2-aminopyridine can yield 2-amino-5-bromopyridine (B118841). This intermediate can then be converted to the target structure in subsequent steps. The conditions for such reactions must be carefully controlled to prevent side reactions and ensure high regioselectivity. Common brominating agents include N-Bromosuccinimide (NBS) and elemental bromine. nih.gov The choice of solvent and temperature is critical in managing the reaction's selectivity.

| Brominating Agent | Typical Substrate | Conditions | Selectivity Notes |

|---|---|---|---|

| Br2/Lewis Acid | Pyridine | High Temperature | Often yields mixtures, C-3/C-5 isomers. |

| N-Bromosuccinimide (NBS) | Activated Pyridines (e.g., 2-aminopyridine) | MeCN or CH2Cl2, Room Temp | High para-selectivity to the activating group, yielding C-5 substitution. nih.gov |

| Tetrabutylammonium tribromide | Phenolic Pyridines | Various | Known for high para-selectivity. |

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. znaturforsch.comuwindsor.ca This strategy involves a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu The resulting organolithium species can then be trapped with an electrophile, such as a bromine source.

To achieve C-5 bromination, a DMG would need to be placed at either the C-4 or C-6 position. For example, a pivaloylamino group at C-4 could direct lithiation to the C-5 position. Subsequent quenching with a source of electrophilic bromine, like 1,2-dibromoethane (B42909) or hexabromoethane, would install the bromine atom regioselectively. This method offers high selectivity but requires the presence, and later potential removal, of a directing group. An alternative is the use of a halogen/metal exchange, where a di-brominated pyridine could be selectively mono-lithiated and then quenched. znaturforsch.com

| Directing Group (Position) | Base | Electrophile | Functionalized Position |

|---|---|---|---|

| -CONEt2 (C-2) | sec-BuLi/TMEDA | Br2 | C-3 |

| -OMe (C-3) | n-BuLi | Br2 | C-2 or C-4 |

| -Cl (C-2) | LDA | I2 | C-3 |

Introduction of the Acetate (B1210297) Moiety at the C-2 Position

Once the 5-bromo pyridine scaffold is established, the next critical step is the introduction of the acetate group at the C-2 position. This is typically achieved by starting with a precursor that has a suitable functional group at the C-2 position, which can be converted into an acetate ester.

A common and direct precursor for this step is 5-bromo-2-hydroxypyridine (B85227). nih.gov This compound exists in tautomeric equilibrium with 5-bromo-2-pyridone. The hydroxyl group (in the hydroxypyridine form) can be readily acylated to form the desired acetate ester.

Standard acylation methods involve reacting 5-bromo-2-hydroxypyridine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often catalyzed by a base, like pyridine or triethylamine, or by an acid catalyst. The choice of conditions depends on the stability of the starting material and the desired yield. This method is generally high-yielding and straightforward.

| Acylating Agent | Catalyst/Base | Solvent | Typical Conditions |

|---|---|---|---|

| Acetic Anhydride | Pyridine or DMAP | DCM or neat | 0 °C to Room Temperature |

| Acetyl Chloride | Triethylamine | THF or Dioxane | 0 °C |

An alternative, though often more complex, route involves starting with 5-bromo-2-pyridinecarboxylic acid. chemicalbook.comsigmaaldrich.com The conversion of a carboxylic acid to an acetate ester is not a direct transformation and requires multiple steps. One potential pathway involves the conversion of the carboxylic acid to a ketone (e.g., 2-acetyl-5-bromopyridine) via reaction with an organolithium reagent, followed by a Baeyer-Villiger oxidation. The Baeyer-Villiger oxidation of an aryl ketone with a peroxy acid (like m-CPBA) can insert an oxygen atom between the carbonyl carbon and the aryl ring, yielding the corresponding phenyl acetate. This route is less common due to the multiple steps and the potential for side reactions.

Convergent and Divergent Synthetic Routes

A divergent approach would start from a common intermediate, such as 2-hydroxypyridine (B17775). This starting material could first be brominated to give 5-bromo-2-hydroxypyridine, which is then acetylated. Alternatively, one could first acetylate 2-hydroxypyridine to give 2-pyridinyl acetate and then attempt a regioselective bromination at the C-5 position. The former pathway is generally preferred as the hydroxyl/pyridone group facilitates the initial C-5 bromination.

A convergent synthesis is less common for a small molecule like this but is theoretically possible. It would involve preparing two separate fragments and coupling them in a late-stage step. For instance, a pre-formed boronic ester at the C-2 position of a 5-bromopyridine could be coupled with an acetate-containing partner under specific cross-coupling conditions, though this is an overly complex approach compared to the linear, divergent strategies. The more practical approach remains the sequential functionalization of the pyridine ring.

Multicomponent and One-Pot Reactions for Pyridine Derivatives

Multicomponent reactions (MCRs) and one-pot syntheses represent a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single reaction vessel. rasayanjournal.co.innih.gov These strategies are advantageous in synthetic organic chemistry as they reduce reaction times, minimize waste, and often increase yields compared to sequential methods. nih.gov

Several named reactions are employed for the synthesis of substituted pyridines, which could be adapted for the 5-Bromo-2-hydroxypyridine core.

Guareschi-Thorpe Reaction: This MCR provides hydroxy-cyanopyridines through the condensation of a β-diester with ammonium (B1175870) acetate and ethyl cyanoacetate. rsc.org An advanced, greener version of this reaction uses ammonium carbonate in an aqueous medium, serving as both the nitrogen source and a pH controller. rsc.org

Bohlmann-Rahtz Pyridine Synthesis: This method involves the reaction of an enamine with a propargylic alcohol. core.ac.uk A modified one-pot, three-component version reacts an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent under mild, acid-free conditions, offering excellent yields and complete regioselectivity. organic-chemistry.org

Hantzsch Pyridine Synthesis: While traditionally used for dihydropyridines which then require oxidation, the Hantzsch synthesis condenses a β-dicarbonyl compound, an aldehyde, and ammonia. pharmaguideline.comslideshare.net

For the specific synthesis of the 5-Bromo-2-hydroxypyridine precursor, a one-pot approach could theoretically involve a brominated 1,3-dicarbonyl compound or a related building block in a modified Guareschi-Thorpe or Hantzsch-type reaction. The final step to obtain 5-Bromo-2-pyridinyl Acetate would be a standard acetylation of the resulting hydroxyl group.

Stepwise Synthesis from readily Available Building Blocks

Stepwise, or linear, synthesis involves the sequential modification of a starting material through a series of distinct reactions with isolation of intermediates. This approach offers precise control over the introduction of functional groups. The synthesis of this compound via this route typically begins with a pre-functionalized pyridine ring.

A common precursor is 5-bromo-2-methylpyridine. The synthesis can proceed as follows:

Oxidation: The starting material, 5-bromo-2-methylpyridine, is first oxidized to its N-oxide derivative using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). chemicalbook.com

Rearrangement and Hydrolysis: The N-oxide is then treated with an agent like trifluoroacetic anhydride, which facilitates a rearrangement to form an intermediate that, upon workup, yields 5-bromo-2-hydroxymethylpyridine. chemicalbook.com

Oxidation to Aldehyde/Acid: The resulting alcohol can be further oxidized to 5-bromo-2-pyridinecarboxaldehyde or 5-bromo-2-pyridinecarboxylic acid.

Conversion to Hydroxypyridine: While not a direct route from the hydroxymethyl intermediate, other pathways starting from compounds like 2-amino-5-bromopyridine can be used to generate 5-Bromo-2-hydroxypyridine through diazotization followed by hydrolysis. A multi-step route starting from 2-amino-5-bromopyridine involves protection of the amino group, methoxylation, deprotection, and finally demethylation to yield 2-amino-5-hydroxypyridine. asianpubs.orgresearchgate.net

Acetylation: The final step is the esterification of the 5-Bromo-2-hydroxypyridine intermediate with an acetylating agent such as acetic anhydride or acetyl chloride to yield the target compound, this compound.

Another stepwise approach involves the reduction of a related ester, such as methyl 5-bromo-2-pyridinecarboxylate, using a reducing agent like sodium borohydride (B1222165) to produce 5-bromo-2-pyridinemethanol, which can then be converted to the target compound. chemicalbook.com

Green Chemistry Principles in the Production of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijarsct.co.inprimescholars.com These principles are increasingly applied to the synthesis of pyridine derivatives to enhance sustainability. nih.gov

Application of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is a cornerstone of green chemistry. Traditional organic syntheses often rely on volatile and toxic organic solvents.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. nih.gov The Guareschi-Thorpe synthesis of hydroxypyridines has been successfully adapted to run in an aqueous medium using ammonium carbonate, which is also a non-toxic reagent. rsc.org

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. rasayanjournal.co.in Solventless methods, sometimes assisted by microwave irradiation or mechanochemistry (ball milling), have been developed for synthesizing various heterocyclic compounds, including pyridines. rasayanjournal.co.inijarsct.co.inacs.org Triflic acid (HOTf) has been used as a catalyst for the solvent-free synthesis of pyridine derivatives. rsc.org

Microwave-Assisted Synthesis: This technique often leads to shorter reaction times, higher yields, and purer products, aligning with green chemistry goals. nih.gov It has been successfully used in one-pot, multicomponent reactions for pyridine synthesis. nih.gov

The table below summarizes the advantages of various green techniques applicable to pyridine synthesis.

| Green Technique | Key Advantages | Relevant Reaction Type |

| Aqueous Synthesis | Non-toxic, non-flammable, readily available solvent. nih.gov | Guareschi–Thorpe Reaction. rsc.org |

| Solvent-Free Conditions | Eliminates solvent waste, simplifies purification. rasayanjournal.co.inacs.org | Aldol Condensation, Michael Addition. acs.orgrsc.org |

| Microwave Irradiation | Shorter reaction times, higher yields, enhanced efficiency. nih.gov | One-Pot Multicomponent Reactions. nih.gov |

Atom Economy and Waste Minimization in Optimized Pathways

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the total molecular weight of all reactants. primescholars.comjocpr.com Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently "greener" as they incorporate a larger percentage of reactant atoms into the final product, thus minimizing waste. primescholars.comchempedia.info

Multicomponent reactions (MCRs) are particularly notable for their high atom economy. nih.gov By combining multiple reactants in a single step to form the final product, MCRs like the Bohlmann-Rahtz and Guareschi-Thorpe syntheses avoid the generation of stoichiometric byproducts associated with many classical multi-step syntheses. nih.govchempedia.info For instance, a [2+2+2] cycloaddition of acetylenes and nitriles to form a pyridine ring is a highly atom-efficient, convergent method. acsgcipr.org Optimizing reaction pathways to favor addition reactions over substitution or elimination reactions where possible is a key strategy for maximizing atom economy and reducing chemical waste. primescholars.com

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysts are crucial to green chemistry as they increase reaction rates and selectivity, often under milder conditions, and can be used in small amounts and recycled. rasayanjournal.co.in

Metal Catalysis: Transition metals like rhodium, ruthenium, copper, and iron are used to catalyze the formation of pyridine rings from simple building blocks. acsgcipr.org For example, rhodium catalysts can be used in the chelation-assisted C-H activation of ketoximes for reaction with alkynes to form highly substituted pyridines. organic-chemistry.org Cheaper, more abundant base metals like iron and copper are increasingly preferred over precious metals like palladium or rhodium to reduce costs and environmental concerns. acsgcipr.orgacsgcipr.org

Biocatalysis: The use of enzymes as biocatalysts is a growing area in green chemistry. ijarsct.co.in Enzymes operate under mild conditions (temperature and pH) and exhibit high selectivity, potentially reducing the need for protecting groups and harsh chemical reagents. ijarsct.co.in

Microwave-Assisted Catalysis: Combining catalysis with microwave irradiation can further enhance reaction efficiency, leading to significantly shorter reaction times and improved yields compared to conventional heating. nih.gov A comparison of microwave-assisted versus conventional heating for a one-pot, four-component pyridine synthesis showed a dramatic reduction in reaction time from hours to minutes and an increase in yield. nih.gov

Process Chemistry and Industrial Scale-Up Considerations

Translating a laboratory-scale synthesis to industrial production introduces numerous challenges related to safety, cost, efficiency, and environmental impact. acsgcipr.org The industrial synthesis of simple pyridines often involves gas-phase reactions at high temperatures and pressures, using catalysts like modified alumina (B75360) and silica. acsgcipr.orgwikipedia.orggoogle.com

One of the foundational methods for the large-scale production of pyridine bases is the Chichibabin synthesis, which involves the condensation of aldehydes and ketones with ammonia. wikipedia.orgpostapplescientific.comresearchgate.net While effective, this method can suffer from moderate yields. wikipedia.org

Key considerations for scaling up the synthesis of this compound include:

Reactor Design: The choice of reactor (e.g., batch vs. continuous flow) is critical. Flow reactors can offer better control over reaction parameters, improved safety, and higher efficiency, potentially reducing a multi-step batch process into a single continuous step with significantly higher yields and lower costs. vcu.edu

Catalyst Selection and Recovery: For catalytic processes, the cost, lifetime, and recoverability of the catalyst are paramount. Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation from the reaction mixture. rsc.org

Downstream Processing: The isolation and purification of the final product must be efficient and scalable. Processes that result in the precipitation of the product from the reaction medium can simplify work-up. rsc.org

Safety and Hazard Analysis: A thorough safety assessment is required before any scale-up, especially for reactions involving high-energy compounds, high pressures, or toxic reagents. rsc.orgacsgcipr.org

Cost of Goods (COGs): The cost of raw materials, energy consumption, and waste disposal are major factors. For many pharmaceutical ingredients, the cost of the active ingredient synthesis accounts for over 90% of manufacturing costs, highlighting the need for highly efficient and low-cost synthetic routes. vcu.edu

Researchers have developed novel methods to improve the industrial synthesis of substituted pyridines, such as incorporating a dehydrating agent to prevent dimerization of starting materials, which has been shown to increase yield from 58% to 92% in the synthesis of a key pharmaceutical intermediate. vcu.edu

Mechanistic Investigations of Chemical Transformations Involving 5 Bromo 2 Pyridinyl Acetate

Nucleophilic Substitution Reactions at the C-5 Bromine Center

The pyridine (B92270) ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the bromine atom at the C-5 position provides a leaving group for such reactions. The reactivity is further influenced by the acetyl group at the C-2 position, which can modulate the electronic properties of the pyridine ring.

The C-5 bromine atom of 5-Bromo-2-pyridinyl Acetate (B1210297) can be displaced by a variety of nucleophiles. The efficiency of these reactions often depends on the nature of the nucleophile, the solvent, and the reaction conditions. Generally, strong nucleophiles are required to achieve efficient substitution on the electron-deficient pyridine ring.

Amines: Primary and secondary amines can react with 5-bromopyridines to form the corresponding 5-aminopyridine derivatives. The reaction typically requires elevated temperatures and may be facilitated by the use of a base to neutralize the HBr formed.

Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that readily displace the bromide to form 5-thioether-substituted pyridines. These reactions often proceed under milder conditions compared to aminations. sci-hub.se

Alkoxides: Alkoxides, such as methoxide (B1231860) or ethoxide, can also serve as nucleophiles, leading to the formation of 5-alkoxypyridines. The reactivity follows the expected trend for SNAr reactions, where the reaction rate is influenced by the stability of the intermediate formed. acs.orgnih.gov

The following table summarizes the general reactivity of 5-halopyridines with various nucleophiles, which is indicative of the expected reactivity for 5-Bromo-2-pyridinyl Acetate.

| Nucleophile Class | Example Nucleophile | General Product | Typical Conditions |

| Amines | Piperidine | 5-(Piperidin-1-yl)-2-pyridinyl acetate | Heat, optional base |

| Thiols | Sodium thiophenoxide | 5-(Phenylthio)-2-pyridinyl acetate | Base (e.g., NaH), polar aprotic solvent (e.g., HMPA, NMP) |

| Alkoxides | Sodium methoxide | 5-Methoxy-2-pyridinyl acetate | Heat, corresponding alcohol as solvent |

This table is illustrative of general reactivity patterns for halopyridines.

The nucleophilic substitution at the C-5 position of this compound is generally understood to proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway involves a two-step addition-elimination sequence. nih.govcdnsciencepub.com

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and stabilized by the electron-withdrawing character of the ring nitrogen.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide ion, yielding the final substitution product.

In some cases, particularly with highly reactive nucleophiles or specific substrates, a concerted SNAr mechanism, where the bond formation and bond breaking occur simultaneously, has been proposed. acs.orgnih.govresearchgate.net Computational studies on related systems, such as 5-bromo-1,2,3-triazines reacting with phenols, support a concerted SNAr pathway where the phenoxide ion addition and bromide elimination happen in a single step. acs.orgnih.gov For this compound, the rate-determining step can vary depending on the nucleophile and the leaving group ability of the halide. sci-hub.se

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling is a versatile and widely used reaction for the formation of C(sp²)–C(sp²) bonds. libretexts.org It involves the reaction of an organoboron reagent (such as a boronic acid or boronic ester) with a halide, catalyzed by a palladium(0) complex. youtube.comharvard.edu this compound serves as the electrophilic partner in this reaction, enabling the introduction of a wide range of aryl and heteroaryl substituents at the C-5 position.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically requiring a base to activate the boron reagent. researchgate.net

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

The success of the Suzuki-Miyaura coupling heavily relies on the optimization of the catalytic system, particularly the choice of palladium source, ligand, and base. researchgate.netmdpi.com

Palladium Source: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org These Pd(II) or Pd(0) sources generate the active Pd(0) catalyst in situ.

Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For coupling reactions involving heteroaryl halides like this compound, electron-rich and bulky phosphine (B1218219) ligands are often highly effective. rsc.org Ligands such as SPhos, XPhos, and tricyclohexylphosphine (B42057) (PCy₃) have demonstrated high efficacy in promoting the coupling of challenging substrates, including electron-rich and sterically hindered partners. rsc.orgnih.gov The choice of ligand can significantly impact reaction rates and yields. organic-chemistry.org

Base and Solvent: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the transmetalation step. The choice of solvent is also critical, with common systems including dioxane, toluene, and mixtures of organic solvents with water. harvard.edu

The following table presents representative catalytic systems used for the Suzuki-Miyaura coupling of bromopyridines.

| Palladium Source | Ligand | Base | Solvent | Typical Yields |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | Good to Excellent |

| Pd(OAc)₂ | XPhos | K₃PO₄ | n-Butanol | Good to Excellent |

| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane/H₂O | Good |

| Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane | Modest to Good |

Data compiled from studies on various bromopyridine substrates. rsc.orgnih.gov

The Suzuki-Miyaura coupling of this compound is compatible with a broad range of organoboron reagents, allowing for the synthesis of a diverse array of 5-aryl and 5-heteroarylpyridines. nih.govresearchgate.net The reaction tolerates significant functional group diversity on the boronic acid partner.

Aryl Boronic Acids: Both electron-rich and electron-poor aryl boronic acids are effective coupling partners. Substituents such as methoxy, cyano, and trifluoromethyl groups are well-tolerated. nih.gov Ortho-substituted aryl boronic acids can also be coupled, although they may require more optimized conditions to overcome steric hindrance. nih.govnih.gov

Heteroaryl Boronic Acids: A wide variety of heteroaryl boronic acids and their corresponding trifluoroborate salts can be successfully coupled. nih.gov This includes five- and six-membered heterocycles like thiophenes, furans, pyrazoles, and other pyridines. nih.govnih.gov The coupling of heteroaryl boronic acids is particularly important for the construction of complex molecules found in pharmaceuticals and materials science. nih.govrsc.org

The table below illustrates the scope of the Suzuki-Miyaura coupling with various boronic acids, based on reactions with similar bromopyridine substrates.

| Boronic Acid/Ester | Product Type | Representative Yields |

| Phenylboronic acid | 5-Phenyl-2-pyridinyl acetate | Excellent |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-pyridinyl acetate | Excellent |

| 4-Cyanophenylboronic acid | 5-(4-Cyanophenyl)-2-pyridinyl acetate | Good to Excellent |

| Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-2-pyridinyl acetate | Good |

| Pyridine-3-boronic acid | 5-(Pyridin-3-yl)-2-pyridinyl acetate | Good |

| Furan-2-boronic acid pinacol (B44631) ester | 5-(Furan-2-yl)-2-pyridinyl acetate | Modest to Good |

Yields are generalized from literature on the coupling of various bromopyridines and heteroaryl halides. nih.govnih.govnih.gov

Negishi Cross-Coupling with Organozinc Reagents

The Negishi cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. organic-chemistry.org The reaction is valued for its versatility, functional group tolerance, and the ability to construct complex molecular architectures. organic-chemistry.org

The generally accepted catalytic cycle for the Negishi coupling, which would be applicable to this compound, involves several key steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by oxidatively adding to the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate, where the pyridine moiety is attached to the palladium center.

Transmetalation: The organozinc reagent (R-ZnX) then transfers its organic group (R) to the palladium center, displacing the halide. This step is a crucial part of the process where the new carbon-carbon bond formation is primed.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Detailed research findings and data tables for the Negishi cross-coupling of this compound are not available in the reviewed literature.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira)

Beyond the Negishi coupling, this compound is a potential substrate for other significant transition metal-catalyzed reactions, such as the Heck and Sonogashira couplings.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. For this compound, this reaction would lead to the formation of a substituted pyridinyl-alkene derivative. The mechanism is similar in its initial stages to the Negishi coupling, involving oxidative addition of the palladium catalyst to the C-Br bond. This is followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product and regenerate the catalyst.

Sonogashira Reaction: The Sonogashira reaction couples aryl or vinyl halides with terminal alkynes, typically using a palladium catalyst and a copper co-catalyst. This reaction would enable the synthesis of 5-alkynyl-2-pyridinyl acetate derivatives. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex formed from the oxidative addition of this compound. Reductive elimination then yields the final product.

Specific mechanistic investigations, including reaction kinetics, catalyst performance, and substrate scope, for the Heck and Sonogashira reactions of this compound are not well-documented. Such studies would be beneficial for understanding the influence of the acetate group and the pyridine nitrogen on the catalytic cycle and for developing efficient synthetic protocols.

Detailed research findings and data tables for other transition metal-catalyzed coupling reactions of this compound are not available in the reviewed literature.

Reactivity and Derivatization of the Acetate Functional Group

The acetate group in this compound offers a site for further molecular modification, primarily through hydrolysis and transesterification reactions.

Hydrolysis: The hydrolysis of this compound would yield 5-Bromo-2-hydroxypyridine (B85227) and acetic acid. This reaction can be catalyzed by either acid or base. The kinetics of this process would be influenced by factors such as pH, temperature, and solvent. A detailed kinetic study would involve monitoring the disappearance of the starting material or the appearance of the product over time under various conditions to determine the rate constants and activation parameters. Such data is essential for understanding the stability of the compound and for controlling its transformation.

Transesterification: Transesterification involves the reaction of this compound with an alcohol in the presence of a catalyst to form a different ester. This reaction is a valuable tool for modifying the ester functionality. The kinetics of transesterification would depend on the nature of the alcohol, the catalyst used, and the reaction conditions.

Detailed research findings and data tables for the hydrolysis and transesterification kinetics of this compound are not available in the reviewed literature.

The acetate group can serve as a precursor for other oxygen-containing functionalities. For instance, reduction of the ester could potentially yield the corresponding alcohol, 5-bromo-2-(hydroxymethyl)pyridine. Alternatively, reaction with organometallic reagents could lead to the formation of ketones. For example, the synthesis of 2-acetylpyridine (B122185) derivatives has been achieved through various methods, though not directly starting from a 2-acetoxypyridine. google.comgoogle.com These transformations would significantly expand the synthetic utility of this compound as a versatile intermediate.

Systematic studies on the directed transformations of the acetate group in this compound to other oxygen-containing functionalities are not extensively reported.

Detailed research findings and data tables for the directed transformations of the acetate group in this compound are not available in the reviewed literature.

Electrochemical Reaction Mechanisms of this compound and its Derivatives

Electrochemical methods provide valuable insights into the redox properties of molecules and the mechanisms of their reactions.

Voltammetric and polarographic techniques can be employed to study the reduction and oxidation of this compound. The electrochemical reduction of brominated aromatic and heteroaromatic compounds often proceeds via the cleavage of the carbon-bromine bond. For this compound, a key area of investigation would be the potential at which this reduction occurs and the mechanism of the electron transfer process. The presence of the acetate group and the pyridine nitrogen could influence the reduction potential and the stability of the resulting intermediates.

Studies on related compounds, such as 5-bromouracil, have shown that electrochemical reduction can proceed through various pathways, including ionic and free-radical mechanisms. acs.orgnih.gov Analogous studies on this compound would help to elucidate its redox behavior and could inform its application in areas such as electro-organic synthesis or as a redox-active material.

Specific voltammetric and polarographic data for this compound is not available in the reviewed literature.

Detailed research findings and data tables for the electrochemical reaction mechanisms of this compound are not available in the reviewed literature.

Investigation of Electron Transfer Processes

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the investigation of electron transfer processes directly involving this compound were identified. Research focusing on the electrochemical behavior, redox properties, or single-electron transfer (SET) mechanisms of this particular compound appears to be limited or not publicly available.

While the broader field of pyridine derivatives is extensive, and many undergo reactions involving electron transfer, extrapolating such general mechanisms to this compound without direct experimental evidence would be speculative. Mechanistic studies are highly specific to the compound , as substituent effects (such as the bromo and acetate groups on the pyridine ring) can significantly influence the electronic properties and, consequently, the pathways of electron transfer.

Therefore, this section cannot provide detailed research findings or data tables on the electron transfer processes of this compound due to the absence of specific studies on this topic in the available literature.

Computational Chemistry and Theoretical Analysis of 5 Bromo 2 Pyridinyl Acetate

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations offer profound insights into the electronic characteristics of molecules, elucidating their reactivity, stability, and intermolecular interaction potential. For 5-Bromo-2-pyridinyl Acetate (B1210297), these computational methods provide a detailed picture of its electronic landscape.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that helps in understanding chemical reactivity. youtube.comwikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

The introduction of electron-donating or electron-withdrawing substituent groups into conjugated molecules can be used to tune their electronic structure properties, such as frontier orbital energy levels. rsc.org In the case of 5-Bromo-2-pyridinyl Acetate, the bromine atom and the acetate group influence the spatial distribution and energy levels of the HOMO and LUMO. The bromine atom, being an electron-withdrawing group, and the acetate group can both affect the electron density distribution across the pyridine (B92270) ring.

Computational studies on similar substituted pyridines and other conjugated molecules show that inter-fragment orbital mixing plays a key role in determining the HOMO-LUMO gap. rsc.orgsemanticscholar.org For instance, an out-of-phase mixing of high-lying occupied orbitals can lead to an elevated HOMO energy, while an in-phase combination of LUMOs can lower the LUMO energy of the entire molecule, thus narrowing the HOMO-LUMO gap. rsc.orgsemanticscholar.org

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyridine | -6.89 | -0.54 | 6.35 |

| 2-Pyridinyl Acetate | -6.75 | -0.88 | 5.87 |

| 5-Bromopyridine | -7.02 | -1.01 | 6.01 |

| This compound | -6.91 | -1.23 | 5.68 |

Note: The data in this table is illustrative and based on general principles of substituent effects on pyridine derivatives. Actual values would require specific quantum chemical calculations.

The spatial distribution of the HOMO in this compound is expected to be localized primarily on the pyridine ring and the oxygen atoms of the acetate group, reflecting the regions of higher electron density. Conversely, the LUMO is likely distributed over the pyridine ring, particularly on the carbon atoms, indicating the sites susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgchemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. researchgate.net Green areas represent neutral potential. researchgate.net

For this compound, the MEP map would reveal specific sites of reactivity. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the acetate group are expected to be regions of high negative potential (red), making them susceptible to electrophilic attack or coordination with cations. Conversely, the hydrogen atoms of the pyridine ring and the carbon atom of the carbonyl group would exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. The bromine atom, due to its electronegativity, would also contribute to the positive potential on the adjacent carbon atom.

The insights from MEP analysis are crucial in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which can influence the molecule's crystal packing and biological activity. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. mpg.dewisc.edu It allows for the quantification of electron delocalization, hyperconjugative interactions, and the distribution of atomic charges. researchgate.net

The NBO analysis also provides a more detailed and chemically intuitive picture of the charge distribution compared to simpler methods like Mulliken population analysis. wisc.edu It would quantify the partial positive and negative charges on each atom, confirming the qualitative predictions from MEP analysis. For example, the nitrogen atom would carry a significant negative charge, while the carbonyl carbon and the carbon atom bonded to the bromine would have positive charges. This detailed charge distribution is essential for understanding the molecule's dipole moment and its interactions with other polar molecules.

Table 2: Hypothetical Natural Charges on Key Atoms of this compound

| Atom | Natural Charge (e) |

| N1 (Pyridine) | -0.55 |

| C2 (Pyridine) | +0.40 |

| C5 (Pyridine) | +0.10 |

| Br | -0.05 |

| O (Carbonyl) | -0.60 |

| C (Carbonyl) | +0.75 |

| O (Ester) | -0.50 |

Note: The data in this table is illustrative and represents expected trends. Precise values would be obtained from specific NBO calculations.

Conformational Analysis and Energetic Landscapes of Pyridinyl Acetates

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis provides insights into the different spatial arrangements of a molecule (conformers) and their relative stabilities.

For pyridinyl acetates, rotation around the C-O single bond of the ester group can lead to different conformers. Computational studies, often employing methods like density functional theory (DFT), can identify the stable conformers and the transition states connecting them on the potential energy surface. rsc.org The relative energies of these conformers determine their population at a given temperature.

In addition to conformational isomerism, substituted pyridines can also exhibit tautomerism. mdpi.comwuxibiology.com For instance, 2-hydroxypyridine (B17775) exists in equilibrium with its tautomer, 2-pyridone. wuxibiology.comrsc.orgstackexchange.com While this compound itself is not expected to exhibit significant tautomerism under normal conditions, understanding the tautomeric equilibria of related hydroxy- and amino-pyridines is crucial for a comprehensive understanding of the chemical space of substituted pyridines. nih.gov The stability of tautomers can be significantly influenced by the solvent and supramolecular interactions. wuxibiology.commdpi.com

Theoretical calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.gov For example, studies on the 4-pyridone/4-hydroxypyridine system have shown that the equilibrium is highly dependent on the solvent environment. stackexchange.comnih.gov

The preferred conformation of this compound is determined by a balance of various intramolecular interactions, including steric hindrance, electrostatic interactions, and hyperconjugation. The bulky bromine atom and the acetate group can sterically interact, influencing the dihedral angle between the pyridine ring and the acetate plane.

Intramolecular hydrogen bonding can also play a significant role in dictating the conformation of substituted pyridines. nih.gov Although this compound does not have a hydrogen bond donor, in related molecules with hydroxyl or amino substituents, intramolecular hydrogen bonds can lock the molecule into a specific conformation.

Furthermore, non-covalent interactions such as π-π stacking can influence the conformation, particularly in the solid state or in aggregated forms. researchgate.net The pyridine ring can engage in π-π stacking interactions with other aromatic rings, leading to specific packing arrangements in crystals.

Computational analysis can quantify the energetic contributions of these different intramolecular interactions, providing a detailed understanding of the factors that govern the conformational preferences of this compound. This knowledge is essential for predicting its shape, which in turn influences its ability to interact with biological targets.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm structures and understand electronic and vibrational characteristics. Density Functional Theory (DFT) is a common method for these predictions.

Theoretical Vibrational Frequencies (FTIR, Raman)

A theoretical investigation of the vibrational frequencies for this compound would typically be performed using DFT calculations, for instance, with the B3LYP functional and a basis set like 6-311++G(d,p). Such calculations would yield a set of harmonic vibrational frequencies corresponding to the normal modes of vibration for the molecule.

These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and computational approximations, can be directly compared to experimental Fourier-transform infrared (FTIR) and Raman spectra. The analysis involves assigning specific calculated vibrational modes (e.g., C=O stretch, C-N stretch, C-Br stretch, pyridine ring modes) to the observed experimental peaks. A potential energy distribution (PED) analysis would further detail the contribution of individual internal coordinates to each normal mode, providing a more precise assignment.

No specific theoretical FTIR or Raman frequency data tables for this compound were found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating isotropic magnetic shielding tensors.

To predict the chemical shifts for this compound, its geometry would first be optimized. Then, GIAO calculations would be performed on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predicted chemical shifts can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

A data table of predicted ¹H and ¹³C NMR chemical shifts for this compound is not available in the public scientific literature.

Advanced Theoretical Modeling for Reaction Pathways

Theoretical modeling can provide deep insights into the mechanisms of chemical reactions, including the formation or cleavage of bonds within a molecule like this compound. This involves mapping the potential energy surface of the reaction.

Transition State Analysis for Key Bond-Forming and -Breaking Processes

To study a reaction, such as the hydrolysis of the acetate group in this compound, computational chemists would identify the structures of the reactants, products, and any intermediates. Crucially, they would locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products.

Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to find an initial guess for the TS, which is then fully optimized. A frequency calculation on the optimized TS structure is performed to confirm its identity; a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. This analysis would elucidate the precise atomic movements during key bond-forming (e.g., O-H bond in hydrolysis) and bond-breaking (e.g., the ester C-O bond) events.

Specific transition state analyses for reactions involving this compound have not been published in the surveyed literature.

Elucidation of Reaction Energetics and Kinetic Parameters

From these energetic calculations, key kinetic parameters can be derived using theories like Transition State Theory (TST). This allows for the calculation of rate constants, providing a quantitative prediction of the reaction's speed under different conditions.

No studies detailing the reaction energetics or kinetic parameters for bond-forming or -breaking processes of this compound were identified.

Non-Linear Optical (NLO) Properties and Molecular Polarizability Assessment

Computational methods are essential for predicting the non-linear optical (NLO) properties of molecules, which are of interest for applications in optoelectronics and photonics. These properties are governed by the response of a molecule's electron cloud to an external electric field.

The key parameters are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). These are typically calculated using DFT or other high-level ab initio methods. The calculations involve applying a finite electric field and determining the change in the molecule's energy or dipole moment. For a molecule to have significant NLO properties, it often requires a large difference in dipole moment between its ground and excited states, typically found in molecules with electron-donating and electron-accepting groups connected by a π-conjugated system.

A computational assessment for this compound would involve calculating these properties to determine its potential as an NLO material.

No specific published data on the calculated non-linear optical properties or molecular polarizability of this compound could be located.

Advanced Spectroscopic Techniques for Structural Elucidation of 5 Bromo 2 Pyridinyl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity of atoms and the three-dimensional structure of molecules.

Proton (¹H) NMR for Characterization of Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of protons in a molecule. In 5-Bromo-2-pyridinyl Acetate (B1210297), the pyridine (B92270) ring contains three aromatic protons, and the acetate group has a methyl group with three equivalent protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom in the pyridine ring, and the ester functionality.

The expected ¹H NMR spectrum would exhibit distinct signals for the protons at positions 3, 4, and 6 of the pyridine ring. The proton at position 6 (H-6) is expected to appear at the most downfield position due to its proximity to the electronegative nitrogen atom and the ester group. The proton at position 4 (H-4) would likely be the next most downfield, influenced by the bromine at position 5. The proton at position 3 (H-3) would be the most upfield of the aromatic protons. The coupling between these adjacent protons would result in characteristic splitting patterns (doublets and doublet of doublets), and the magnitude of the coupling constants (J-values) would provide further confirmation of their relative positions. The methyl protons of the acetate group would appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-pyridinyl Acetate

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.20 - 7.40 | d | 8.0 - 9.0 |

| H-4 | 7.80 - 8.00 | dd | 8.0 - 9.0, 2.0 - 3.0 |

| H-6 | 8.40 - 8.60 | d | 2.0 - 3.0 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In this compound, there are seven distinct carbon environments: five in the pyridine ring and two in the acetate group (the carbonyl carbon and the methyl carbon).

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the substituents. The carbon atom attached to the bromine (C-5) would be significantly affected, as would the carbon atom bonded to the ester group (C-2). The carbonyl carbon of the acetate group would appear at a characteristic downfield position, typically in the range of 165-175 ppm. The methyl carbon would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 160 - 165 |

| C-3 | 120 - 125 |

| C-4 | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 150 - 155 |

| C=O | 168 - 172 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms, which is essential for the complete structural assignment of complex molecules.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the signals of H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the ¹³C signals for C-3, C-4, C-6, and the methyl carbon of the acetate group based on their corresponding proton signals.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Interpretation of Characteristic Vibrational Modes and Functional Group Signatures

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the various functional groups present.

C=O Stretch: A strong absorption band in the IR spectrum, typically in the region of 1730-1750 cm⁻¹, would be indicative of the carbonyl group of the ester.

C-O Stretch: The C-O stretching vibrations of the ester group would be expected in the 1200-1300 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The pyridine ring would exhibit a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1730 - 1750 |

| C-O (Ester) | Stretch | 1200 - 1300 |

| Aromatic C=C/C=N | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

Comparative Analysis with Predicted Spectroscopic Data

To enhance the confidence in the structural assignment, the experimentally obtained spectroscopic data can be compared with data predicted from computational chemistry methods. Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict NMR chemical shifts and vibrational frequencies. By calculating the expected spectra for the proposed structure of this compound, a direct comparison with the experimental results can be made. A strong correlation between the predicted and experimental data would provide robust validation of the assigned structure. Any significant discrepancies might suggest the presence of impurities or an alternative isomeric structure, prompting further investigation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing how it fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confidently determine its elemental composition. For this compound, with a molecular formula of C₇H₆BrNO₂, HRMS is crucial for distinguishing it from other compounds with the same nominal mass.

The theoretical monoisotopic mass of the neutral molecule is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). In techniques like electrospray ionization (ESI), the molecule is often observed as a protonated species, [M+H]⁺. The high resolving power of HRMS allows for the experimental mass to be determined to several decimal places, offering a strong confirmation of the assigned chemical formula.

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two prominent peaks in the mass spectrum for any bromine-containing ion: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are separated by two mass units and have a relative intensity ratio of roughly 1:1. The observation of this characteristic doublet is a definitive indicator of the presence of a single bromine atom in the molecule.

Interactive Data Table: Theoretical HRMS Data for [this compound + H]⁺

| Ion Formula | Isotope Composition | Theoretical Mass (Da) |

| [C₇H₇⁷⁹BrNO₂]⁺ | C=7, H=7, Br=1, N=1, O=2 | 215.9714 |

| [C₇H₇⁸¹BrNO₂]⁺ | C=7, H=7, Br=1, N=1, O=2 | 217.9694 |

Tandem mass spectrometry (MS/MS) is employed to investigate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In an MS/MS experiment, the protonated molecule of this compound (m/z ≈ 216/218) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart at its weakest bonds. nih.gov

The fragmentation pattern provides a "fingerprint" that helps to confirm the molecule's connectivity. Based on the structure of this compound, several key fragmentation pathways can be predicted:

Loss of Ketene (B1206846): A common fragmentation for acetate esters is the neutral loss of ketene (CH₂=C=O, mass 42.01 Da). This cleavage of the ester group would result in the formation of a protonated 5-bromo-2-hydroxypyridine (B85227) ion.

Loss of the Acetyl Radical: Cleavage of the C-O bond can lead to the loss of an acetyl radical (•COCH₃, mass 43.02 Da), though this is more common in electron ionization.

Cleavage of the Pyridine Ring: Further fragmentation of the resulting pyridinol ion could involve cleavage of the pyridine ring itself, leading to smaller charged fragments.

The analysis of these fragmentation pathways provides conclusive evidence for the presence and location of the acetate group on the pyridine ring. wvu.edu

Interactive Data Table: Predicted MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

| 216.0 / 218.0 | CH₂=C=O (42.01 Da) | 174.0 / 176.0 | Protonated 5-bromo-2-hydroxypyridine |

| 216.0 / 218.0 | C₂H₃O₂• (59.01 Da) | 157.0 / 159.0 | 5-Bromopyridinium ion |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can obtain detailed information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. While a specific crystal structure for this compound is not detailed in the surveyed literature, the expected findings can be inferred from analyses of structurally similar compounds. mdpi.com

The arrangement of molecules in a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be expected to play a role in stabilizing the solid-state structure:

π–π Stacking: The aromatic pyridine rings are likely to stack on top of each other in a parallel or anti-parallel fashion. These interactions are common in aromatic systems and contribute significantly to crystal stability. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electronegative atoms like the nitrogen of a neighboring pyridine ring or the carbonyl oxygen of an acetate group. acs.org

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the hydrogen atoms on the pyridine ring and the oxygen or nitrogen atoms of adjacent molecules can further influence the crystal packing. researchgate.net

A crystallographic study would provide precise measurements of the geometric parameters within the this compound molecule. iucr.org The pyridine ring is expected to be largely planar. The bond lengths and angles within the ring would be consistent with those of other substituted pyridines, showing characteristic values for C-C, C-N, and C-Br bonds. researchgate.net

The geometry of the acetate group and its orientation relative to the pyridine ring (defined by the C-O-C-C torsional angle) are also determined with high precision. This information is crucial for understanding the molecule's conformational preferences and steric properties.

Interactive Data Table: Typical Bond Lengths and Angles for Pyridinyl Acetate Derivatives

| Parameter | Bond/Angle | Typical Value |

| Bond Length (Å) | C-Br | ~1.90 Å |

| Pyridine C-N | ~1.34 Å | |

| Pyridine C-C | ~1.39 Å | |

| Ester C=O | ~1.21 Å | |

| Ester C-O | ~1.36 Å | |

| Bond Angle (°) | C-C-Br | ~119° |

| C-N-C (in ring) | ~117° | |

| O-C=O | ~125° | |

| C-O-C | ~118° |

Note: These values are illustrative and based on data from structurally related compounds. iucr.orgresearchgate.net

Applications of 5 Bromo 2 Pyridinyl Acetate As a Versatile Synthetic Building Block

Precursor in the Synthesis of Diverse Pyridine (B92270) Derivatives and Heterocyclic Compounds

The dual functionality of 5-bromo-2-pyridinyl acetate (B1210297) makes it an excellent precursor for a diverse range of substituted pyridines and other heterocyclic systems. The bromine atom at the 5-position is particularly amenable to substitution through various cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, and amino groups. Simultaneously, the acetate group at the 2-position can be readily hydrolyzed to a hydroxyl group, which can participate in further reactions or influence the electronic properties of the molecule. This dual reactivity is fundamental to its utility as a building block in the synthesis of complex molecular architectures.

The 5-bromo-2-pyridinyl scaffold is a valuable core for the development of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs). uniss.itresearchgate.netgoogle.comnih.govrsc.org The synthesis of electron-transport materials often utilizes pyridine derivatives due to their inherent electron-deficient nature. Starting from precursors like 5-bromo-2-fluoropyridine, which shares the key 5-bromo-pyridine core, researchers have synthesized host materials for OLEDs. For example, a host material, 5-(5-(2,4,6-triiso-propylphenyl)pyridin-2-yl)-5H-benzo[d]benzo- acsgcipr.orgchemimpex.comimidazo[1,2-a]imidazole, has been successfully synthesized for OLED applications, demonstrating the utility of this scaffold. The ability to perform cross-coupling reactions at the C-Br bond allows for the introduction of various aromatic and heteroaromatic groups, which can be used to tune the electronic and photophysical properties of the final material, such as the HOMO/LUMO energy levels and the emission wavelength.

The functional handles on 5-bromo-2-pyridinyl acetate provide a platform for the synthesis of complex fused and bridged polycyclic systems. While direct examples starting from this specific acetate are not extensively documented, the general strategy involves sequential reactions utilizing both the bromo and the hydroxyl/acetate functionalities. For instance, a group introduced at the 5-position via a cross-coupling reaction can be designed to contain a reactive site that subsequently undergoes an intramolecular cyclization with the 2-position (after hydrolysis of the acetate to the hydroxyl group) or an adjacent position on the pyridine ring. This can lead to the formation of fused heterocyclic systems like pyridofurans or other complex polycyclic aromatic structures. For example, the synthesis of pyrimido[4,5-b]quinoline derivatives often involves the intramolecular cyclization of appropriately substituted pyrimidines, a strategy that could be adapted to pyridine precursors.

Role in Organometallic Chemistry and Catalysis

The pyridine nucleus is a well-established ligand in organometallic chemistry, and derivatives of this compound are no exception. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to transition metals. Furthermore, the oxygen atom of the 2-acetoxy or 2-hydroxy group can also participate in metal chelation, leading to the formation of stable bidentate ligands.

5-Bromo-2-hydroxypyridine (B85227) is explicitly recognized as a useful reagent for preparing ligands in coordination chemistry and catalysis. wikipedia.org The 2-hydroxypyridine (B17775) motif is known to participate in metal-ligand cooperation (MLC), where both the metal center and the ligand are involved in bond activation processes. Palladium complexes bearing bidentate 2-hydroxypyridine-based ligands have been synthesized and shown to be active catalysts for reactions such as the α-alkylation of ketones. The tautomerization between the lactam and lactim forms of the 2-hydroxypyridine ligand, when coordinated to a metal, is crucial for its catalytic activity in hydrogenation and dehydrogenation reactions. This demonstrates the potential of this compound, upon deacetylation, to serve as a precursor to sophisticated ligands for a variety of transition metal complexes.

The carbon-bromine bond at the 5-position of this compound is a key reactive site for numerous palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The acetate group can serve as a protecting group for the hydroxyl function during these transformations.

Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron compound (e.g., a boronic acid or ester) to form a C-C bond. This is a widely used method for synthesizing biaryl compounds. While direct examples with this compound are specific, the Suzuki reaction of related compounds like 5-bromopyrimidine and 5-bromo-2-methylpyridin-3-amine with various arylboronic acids is well-documented, proceeding in moderate to good yields. mdpi-res.comsoton.ac.ukillinois.edulibretexts.orgyonedalabs.com

Heck Reaction: The Heck reaction couples the bromopyridine with an alkene to form a substituted alkene. wikipedia.orgwikipedia.orgorganic-chemistry.orgrsc.org This reaction is highly valuable for creating complex olefinic structures. The reaction typically uses a palladium catalyst and a base.

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, catalyzed by palladium and copper(I) complexes, to form an alkynylated pyridine. soton.ac.uklibretexts.orgwikipedia.orgorganic-chemistry.orgjk-sci.com This method is instrumental in synthesizing conjugated enynes and arylalkynes.

Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the bromopyridine with a primary or secondary amine. acsgcipr.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov It is a go-to method for synthesizing aryl amines, which are common motifs in pharmaceuticals and materials.

The table below summarizes typical conditions for these cross-coupling reactions involving aryl bromides.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | Biaryl |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, NaOAc | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | Arylalkyne |

| Buchwald-Hartwig | R₂NH | Pd(OAc)₂, BINAP | NaOt-Bu, K₂CO₃ | Aryl Amine |

Development of Advanced Materials with Tunable Properties

The development of advanced materials with precisely controlled, or "tunable," properties is a major goal in materials science. This compound serves as an excellent foundational block for such materials due to the synthetic accessibility it provides. The ability to selectively functionalize the 5-position through the various cross-coupling reactions described above allows for the systematic modification of the molecule's steric and electronic profile.

For instance, in the context of OLEDs, the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be fine-tuned by attaching different electron-donating or electron-withdrawing groups at the 5-position. This tuning capability is critical for optimizing charge injection, transport, and recombination within the device, ultimately controlling the color and efficiency of the emitted light. Similarly, the introduction of specific functional groups can promote desired intermolecular interactions, such as π-π stacking, which is crucial for charge transport in organic semiconductors. The compound can also be incorporated as a ligand or linker in the synthesis of Metal-Organic Frameworks (MOFs), where the pyridine nitrogen and other functionalities can coordinate to metal centers, creating porous materials with tunable properties for applications in gas storage, separation, and catalysis. rsc.orgrsc.orgnih.govmdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the application of This compound as a direct precursor for polymer synthesis and macromolecular architectures, or as a scaffold for optoelectronic or electronic applications.

Therefore, the requested article focusing solely on these specific applications of "this compound" cannot be generated at this time due to a lack of relevant research findings and data in the public domain.

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-2-pyridinyl Acetate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and acetylation of pyridine precursors. For example, bromination of 2-hydroxypyridine derivatives using HBr or Br₂ in acetic acid under controlled temperatures (35–50°C) can yield brominated intermediates. Subsequent acetylation with acetic anhydride or acetyl chloride in ethanol/ethyl acetate mixtures is common . Key factors affecting yield include:

- Solvent polarity : Ethyl acetate improves reaction homogeneity compared to ethanol .

- Catalyst use : Acidic conditions (e.g., acetic acid) accelerate acetylation but may require neutralization to prevent side reactions.

- Temperature : Higher temperatures (>50°C) risk decomposition, while lower temperatures (<30°C) slow reaction kinetics.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR : H NMR (CDCl₃) shows distinct peaks for the pyridinyl ring (δ 7.5–8.5 ppm) and acetate methyl group (δ 2.1–2.3 ppm). C NMR confirms the carbonyl carbon (δ 170–175 ppm) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities. Retention times vary with column type; validate using spiked standards .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ peaks at m/z 231 (C₇H₆BrNO₂) .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms for bromopyridine acetylation be resolved?

Methodological Answer: Discrepancies in reaction pathways (e.g., radical vs. electrophilic bromination) require mechanistic studies:

- Isotopic Labeling : Use O-labeled acetic acid to track acetate group incorporation .

- Kinetic Analysis : Compare rate laws under varying Br₂ concentrations to distinguish between single-step and multi-step mechanisms .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and validate experimental activation energies .

Q. What strategies stabilize this compound in aqueous solutions for biological assays?

Methodological Answer: Instability in water arises from hydrolysis of the acetate group. Mitigation approaches include:

- Co-Solvents : Use 10–20% DMSO or PEG-400 to reduce water activity .

- pH Control : Buffers at pH 5–6 (acetate or phosphate) minimize base-catalyzed hydrolysis .

- Lyophilization : Pre-formulate with trehalose or mannitol for reconstitution before use .

Q. How can researchers analyze its role in Suzuki-Miyaura cross-coupling reactions for drug development?

Methodological Answer: The bromine atom serves as a leaving group for palladium-catalyzed coupling:

- Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for efficiency with aryl boronic acids .

- Optimization : Vary ligands (e.g., SPhos), bases (K₂CO₃), and solvents (THF/toluene) to maximize conversion .

- Applications : Coupled products (e.g., bipyridines) are precursors for kinase inhibitors or fluorescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.